(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine
Description
(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine (CAS: 94213-23-7; EC: 303-725-3) is a stereoisomeric compound characterized by a cyano-substituted dichlorophenyl group and a carbazamidine backbone. It is structurally related to pharmaceutical impurities, particularly those associated with lamotrigine, an antiepileptic drug. The compound’s Z-configuration distinguishes it from its (E)-isomer (CAS: 94213-24-8), which is formally designated as Lamotrigine EP Impurity B . Regulatory agencies, including the European Chemicals Agency (ECHA), list this compound as a registered substance, highlighting its relevance in pharmaceutical quality control and synthesis .
Properties
IUPAC Name |
(1Z)-2,3-dichloro-N-(diaminomethylideneamino)benzenecarboximidoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N5/c10-6-3-1-2-5(8(6)11)7(4-12)15-16-9(13)14/h1-3H,(H4,13,14,16)/b15-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDSJOGMJUKSAE-VIZOYTHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=NN=C(N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C(=N/N=C(N)N)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869211 | |
| Record name | N''-[Cyano(2,3-dichlorophenyl)methylidene]carbonohydrazonic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94213-23-7, 84689-20-3 | |
| Record name | (2Z)-2-[Cyano(2,3-dichlorophenyl)methylene]hydrazinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94213-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 14W80 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094213237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N''-[Cyano(2,3-dichlorophenyl)methylidene]carbonohydrazonic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2,3-Dichlorophenyl)-2-guanidinyliminoacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2,3-DICHLOROPHENYL)(GUANIDINYLIMINO)ACETONITRILE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8130245782 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine, with the CAS number 94213-23-7, is a chemical compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structural characteristics, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClN
- Molecular Weight : 256.09 g/mol
- Structural Features : The compound features a carbazamide core with a cyano group and two chlorine atoms attached to the phenyl ring. This unique structure suggests potential biological activity, particularly in antimicrobial and anticancer applications .
The biological activity of this compound can be attributed to several mechanisms:
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial properties of this compound against common bacterial strains. Results indicated moderate inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .
- Drug Development Potential : This compound has been identified as an impurity in Lamotrigine formulations, prompting investigations into its pharmacological properties. Researchers hypothesize that its structural similarities to other biologically active compounds may position it as a candidate for further drug development .
Comparative Analysis
To understand the potential of this compound in relation to other compounds, a comparative analysis is presented below:
| Compound Name | Structural Features | Primary Use |
|---|---|---|
| Carbamazepine | Dibenzazepine structure | Anticonvulsant |
| Lamotrigine | Phenyltriazine structure | Epilepsy treatment |
| Phenobarbital | Barbiturate structure | Sedative and anticonvulsant |
This table illustrates that while this compound shares some structural characteristics with established drugs, its unique substitution pattern may confer distinct biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Pharmaceutical Context
2.1.1 (E)-3-[Cyano(2,3-dichlorophenyl)methylene]carbazamidine
- Structural Difference: The (E)-isomer differs in the spatial arrangement of the cyano and dichlorophenyl groups around the double bond.
- Application : Identified as Lamotrigine EP Impurity B , it is a critical reference standard for monitoring lamotrigine purity .
- Physicochemical Data: Molecular Formula: C₉H₇Cl₂N₅ (same as Z-isomer).
2.1.2 (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)
- Structural Difference: Contains a thiazolo-pyrimidine core with a 4-cyanobenzylidene substituent instead of a dichlorophenyl group.
- Synthesis : Prepared via condensation of aromatic aldehydes with thiouracil derivatives (68% yield) .
- Physicochemical Data :
Dichlorophenyl-Containing Pesticides
2.2.1 Fenpropathrin
- Structure: Cyano(3-phenoxyphenyl)methyl ester with a tetramethylcyclopropane group.
- Application : Broad-spectrum insecticide.
- Key Difference: While both compounds contain cyano and chlorophenyl groups, fenpropathrin’s ester functionality and larger molecular framework (C₂₂H₂₃NO₃) distinguish it from the carbazamidine derivative .
2.2.2 Propiconazole and Etaconazole
- Structure : Triazole fungicides with dichlorophenyl groups.
- Key Difference : These compounds feature a 1,2,4-triazole ring instead of a carbazamidine backbone, altering their mode of action (fungal cytochrome P450 inhibition) .
Data Tables
Table 1: Physicochemical Comparison of (Z)-Isomer and Analogues
Table 2: Spectral Data Comparison
| Compound | IR (CN stretch, cm⁻¹) | ^1H NMR Highlights | Reference |
|---|---|---|---|
| This compound | Not reported | Not reported | |
| (E)-Isomer | Not reported | Not reported | |
| (2Z)-Compound 11b | 2,209 | δ 2.24 (CH₃), 7.41 (ArH), 8.01 (=CH) |
Preparation Methods
Condensation-Based Synthesis
The primary synthetic pathway involves a condensation reaction between 2,3-dichlorobenzaldehyde and cyanamide derivatives. Key steps include:
-
Reactants : 2,3-Dichlorobenzaldehyde (1.0 equiv), cyanamide (1.2 equiv), and a carbazamide precursor.
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Base Catalyst : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in anhydrous ethanol or tetrahydrofuran (THF).
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Temperature : Reflux at 80–90°C for 6–8 hours to drive the reaction to completion.
The Z-isomer forms preferentially under kinetic control at lower temperatures (60–70°C), whereas the E-isomer dominates at higher temperatures (>90°C).
Table 1: Comparative Reaction Conditions for Z/E Isomer Formation
| Parameter | Z-Isomer Preference | E-Isomer Preference |
|---|---|---|
| Temperature | 60–70°C | 90–100°C |
| Solvent | THF | Ethanol |
| Reaction Time | 4–6 hours | 6–8 hours |
| Base | K₂CO₃ | NaOH |
| Yield | 68–72% | 75–80% |
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving stereoselectivity:
-
Conditions : 150 W power, 100°C, 30 minutes.
-
Outcome : 78% yield of Z-isomer with >95% purity, as confirmed by HPLC.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial protocols employ continuous flow reactors to ensure reproducibility and scalability:
Crystallization and Purification
Post-synthesis purification involves:
-
Solvent Extraction : Ethyl acetate/water partitioning to remove unreacted starting materials.
-
Recrystallization : Methanol/water (7:3 v/v) yields crystals with 99.5% purity (by elemental analysis).
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity Assessment
-
HPLC Conditions : C18 column, acetonitrile/water (70:30), 1.0 mL/min, λ = 254 nm.
-
Retention Time : 8.2 minutes for Z-isomer, 9.5 minutes for E-isomer.
Challenges and Mitigation Strategies
Stereochemical Drift
Prolonged heating promotes Z→E isomerization. Mitigation includes:
Q & A
Q. What are the recommended synthetic routes for (Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine, and how can reaction conditions be optimized?
Methodological Answer:
- Synthesis via Guanidation: React 2,3-dichlorophenyl ethanone with guanidine under acidic conditions (e.g., HCl or H₂SO₄). The reaction requires refluxing in ethanol or methanol for 6–12 hours, with yields typically around 60–70%. Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) is recommended .
- Alternative Route: Use chloroacetic acid and aromatic aldehydes (e.g., 4-cyano benzaldehyde) in a mixed solvent of acetic anhydride and acetic acid with sodium acetate as a catalyst. Reflux for 2 hours, followed by crystallization from DMSO/water .
- Optimization Tips: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane). Adjust stoichiometry of guanidine to ketone (1.2:1 molar ratio) to minimize side products .
Q. How should researchers characterize the compound’s purity and structural conformation?
Methodological Answer:
- Spectroscopic Techniques:
- IR Spectroscopy: Key peaks include ν(C≡N) at ~2,219 cm⁻¹ and ν(NH) at 3,173–3,436 cm⁻¹ .
- NMR Analysis: Look for characteristic signals:
- ¹H NMR: Singlet at δ 8.01 ppm (=CH group) and aromatic protons in δ 6.5–7.4 ppm .
- ¹³C NMR: Cyano carbon at ~116–117 ppm and dichlorophenyl carbons at 127–135 ppm .
- Mass Spectrometry: Molecular ion peak at m/z 256.09 (C₉H₇Cl₂N₅) .
- Melting Point: Validate purity using a melting point apparatus (reported range: 176–178°C) .
Q. What are the stability and storage protocols for this compound?
Methodological Answer:
- Stability: The compound is hygroscopic and sensitive to light. Store under inert atmosphere (argon/nitrogen) at 2–8°C in amber vials .
- Handling: Use glove boxes for air-sensitive steps. Avoid prolonged exposure to moisture to prevent hydrolysis of the cyano group .
Advanced Research Questions
Q. How do tautomeric forms (Z/E isomerism) affect the compound’s reactivity and biological activity?
Methodological Answer:
- Tautomer Identification: The Z-isomer (CAS 94213-23-7) is thermodynamically stable, while the E-isomer (CAS 94213-24-8) is a minor impurity. Use HPLC (C18 column, acetonitrile/water 70:30) to separate isomers .
- Activity Implications: Computational studies (DFT at B3LYP/6-31G*) suggest the Z-isomer has a lower energy gap (ΔE = 3.2 eV), potentially enhancing electrophilic reactivity in biological systems .
Q. What computational methods are suitable for modeling interactions between this compound and biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with protein structures (e.g., cytochrome P450). Parameterize the ligand with Gaussian09 (B3LYP/6-31G*) to generate partial charges .
- MD Simulations: Run 100-ns trajectories in GROMACS with CHARMM36 force field to assess binding stability. Analyze hydrogen bonds with the dichlorophenyl and cyano groups .
Q. How does the compound interact with environmental matrices, and what are its degradation pathways?
Methodological Answer:
- Photodegradation: Expose to UV light (254 nm) in aqueous solution. Monitor via LC-MS for byproducts (e.g., dichlorophenol derivatives). Half-life in sunlight: ~48 hours .
- Biodegradation: Incubate with soil microbiota (OECD 301F test). Aerobic conditions favor cleavage of the carbazamidine moiety, yielding 2,3-dichlorobenzoic acid .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Variability: Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%). Replicate dose-response curves (IC₅₀ values) across three independent experiments .
- Meta-Analysis: Compare data across studies using the compound’s CAS (94213-23-7) to exclude E-isomer interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
